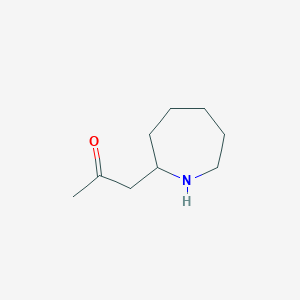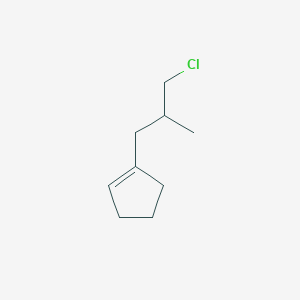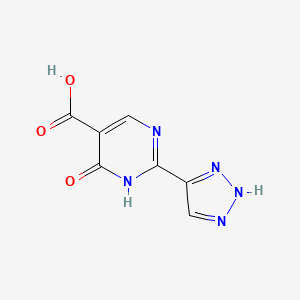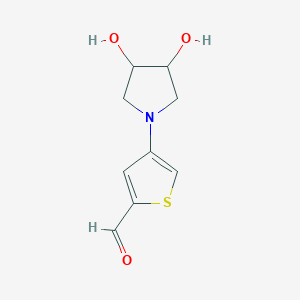
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a pyrrolidine moiety bearing two hydroxyl groups. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a suitable pyrrolidine derivative. One common method includes the condensation of thiophene-2-carbaldehyde with 3,4-dihydroxypyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde group can produce alcohols .
科学的研究の応用
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of materials with specific electronic properties
作用機序
The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the thiophene ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl groups.
3,4-Dihydroxypyrrolidine: Lacks the thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring
Uniqueness
4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the pyrrolidine moiety with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or pyrrolidine derivatives .
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
4-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S/c11-4-7-1-6(5-14-7)10-2-8(12)9(13)3-10/h1,4-5,8-9,12-13H,2-3H2 |
InChIキー |
NYNFIRUZKLXUKI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1C2=CSC(=C2)C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
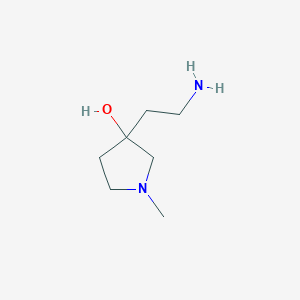

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
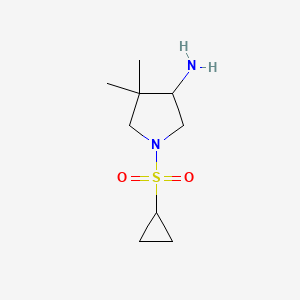
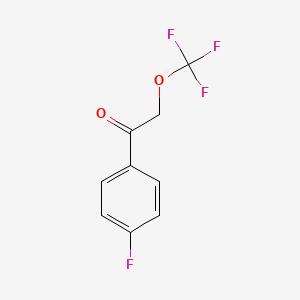
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
